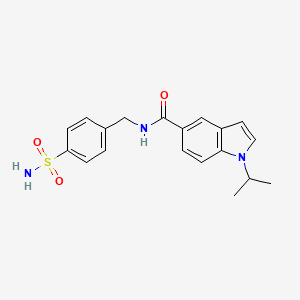

1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide

Description

1-(Propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide is a synthetic small molecule featuring an indole core substituted at the 1-position with an isopropyl group and at the 5-position with a carboxamide moiety. The N-substituent of the carboxamide is a 4-sulfamoylbenzyl group, which introduces both aromatic and sulfonamide functionalities.

Key structural attributes include:

- Indole core: A privileged scaffold in medicinal chemistry, known for its planar aromaticity and ability to engage in π-π interactions.

- 1-(Propan-2-yl) group: A branched alkyl substituent that may enhance lipophilicity and influence binding pocket accessibility.

- 5-Carboxamide: A hydrogen-bond donor/acceptor group critical for target engagement.

Properties

Molecular Formula |

C19H21N3O3S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

1-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]indole-5-carboxamide |

InChI |

InChI=1S/C19H21N3O3S/c1-13(2)22-10-9-15-11-16(5-8-18(15)22)19(23)21-12-14-3-6-17(7-4-14)26(20,24)25/h3-11,13H,12H2,1-2H3,(H,21,23)(H2,20,24,25) |

InChI Key |

YDHRTLFPKZXZKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a sulfamoylbenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Indole Carboxamide Position

- 5-Carboxamide vs. 2-/3-Carboxamide: The target compound’s 5-carboxamide distinguishes it from analogues like N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (), where the carboxamide at the 2-position alters the spatial orientation of the aromatic system. This positional difference may impact receptor binding; for example, 2-carboxamides in demonstrated lipid-lowering effects via undefined mechanisms, while 5-carboxamides (as seen in PPARγ agonists like SR1988, ) may favor nuclear receptor interactions . 40F-CUMYL-5F-PICA (), an indole-3-carboxamide with a fluoropentyl chain, highlights how carboxamide position affects pharmacokinetics. The 3-position in cannabinoid receptor agonists enhances metabolic stability compared to 5-substituted analogues .

N-Substituent Variations

- Sulfonamide vs. Sulfamoyl: The target’s 4-sulfamoylbenzyl group (SO₂NH₂) differs from the sulfonyl group (SO₂) in SR1986.

- Fluorinated vs. Branched Alkyl : Fluorinated chains (e.g., in ) increase metabolic stability and lipophilicity, whereas the target’s isopropyl group balances steric bulk and hydrophobicity .

Pharmacological and Functional Comparisons

PPARγ Agonism ()

SR1988, a 1-sulfonylindole-5-carboxamide, acts as a non-acid PPARγ partial agonist with reduced side effects (e.g., edema) compared to full agonists like rosiglitazone. The target compound’s 4-sulfamoylbenzyl group may mimic SR1988’s sulfonyl-aryl interactions with PPARγ’s ligand-binding domain (LBD), but the lack of a phenylpropyl chain could alter binding kinetics .

Lipid-Lowering Effects ()

N-(Benzoylphenyl)-5-methoxyindole-2-carboxamides reduced serum cholesterol in rodent models.

Metabolic Stability ()

Indole-3-carboxamides with fluorinated alkyl chains (e.g., 40F-CUMYL-5F-PICA) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation. The target compound’s isopropyl and sulfamoyl groups may render it susceptible to phase II metabolism (e.g., glucuronidation), necessitating structural optimization for improved bioavailability .

Biological Activity

1-(Propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide is a compound belonging to the indole family, characterized by its unique structural features, which include a sulfonamide group and a carboxamide functional group. This compound has attracted attention due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide can be represented as . Its key structural components include:

- Indole Ring : A bicyclic structure that is often associated with various biological activities.

- Sulfonamide Group : Known for its antibacterial properties.

- Carboxamide Functional Group : Contributes to the compound's solubility and reactivity.

Biological Activity Overview

Research into the biological activity of 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide has indicated several potential therapeutic effects:

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, suggesting that this compound may exhibit similar effects.

- Anticancer Potential : Indole derivatives have been studied extensively for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some indole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The precise mechanism of action for 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide remains to be fully elucidated. However, studies suggest that it may interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide:

-

Anticancer Studies :

- A study on indole derivatives demonstrated that modifications to the indole structure could enhance anticancer activity through improved affinity for cancer-related targets .

- Another investigation highlighted the role of sulfonamide groups in enhancing the cytotoxicity of indole-based compounds against various cancer cell lines .

-

Antimicrobial Studies :

- Research has shown that sulfonamide-containing compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

- A comparative analysis revealed that modifications to the benzyl moiety can influence the antibacterial efficacy of sulfonamide derivatives .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide | Indole with propan-2-yl and sulfonamide groups | Antimicrobial, Anticancer |

| 4,7-Dimethoxy-N-methyl-1H-indole-2-carboxamide | Indole with methoxy and methyl groups | Anticancer |

| 4,7-Dimethoxy-N-(propan-2-yl)-1H-indole-2-carboxamide | Indole with methoxy and isopropyl groups | Antibacterial |

| N-(1H-Indol-3-ylcarbonyl)glycine | Indole derivative with glycine | Antioxidant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.